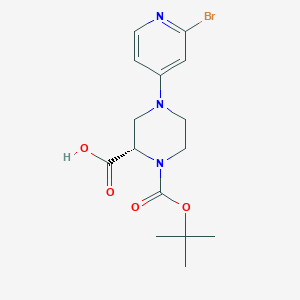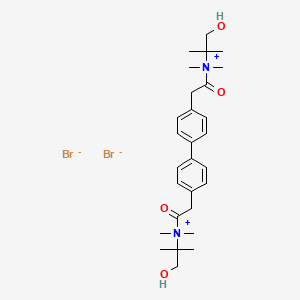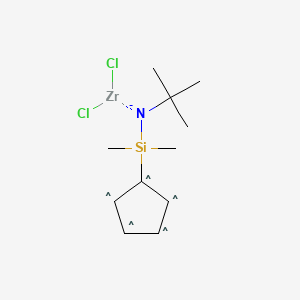
Acetonitrile, (iododiphenylstannyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetonitrile, (iododiphenylstannyl)- is a chemical compound that combines the properties of acetonitrile and iododiphenylstannyl groups. Acetonitrile is a simple organic nitrile with the formula CH₃CN, known for its use as a polar aprotic solvent in organic synthesis . The iododiphenylstannyl group introduces unique reactivity and applications to the compound, making it valuable in various scientific research fields.
Vorbereitungsmethoden
The synthesis of Acetonitrile, (iododiphenylstannyl)- typically involves the reaction of acetonitrile with iododiphenylstannane under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Acetonitrile, (iododiphenylstannyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The iododiphenylstannyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Acetonitrile, (iododiphenylstannyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce iododiphenylstannyl groups into molecules.
Biology: Employed in biochemical studies to investigate the effects of iododiphenylstannyl groups on biological systems.
Medicine: Explored for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Acetonitrile, (iododiphenylstannyl)- involves its interaction with molecular targets through the iododiphenylstannyl group. This group can participate in various chemical reactions, influencing the compound’s reactivity and effects. The pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Acetonitrile, (iododiphenylstannyl)- include other acetonitrile derivatives and iododiphenylstannyl compounds. Compared to these compounds, Acetonitrile, (iododiphenylstannyl)- offers unique reactivity and applications due to the combination of acetonitrile and iododiphenylstannyl groups. Some similar compounds include:
- Iodoacetonitrile
- Diphenylstannyl derivatives .
Eigenschaften
CAS-Nummer |
4438-99-7 |
|---|---|
Molekularformel |
C14H12INSn |
Molekulargewicht |
439.87 g/mol |
IUPAC-Name |
2-[iodo(diphenyl)stannyl]acetonitrile |
InChI |
InChI=1S/2C6H5.C2H2N.HI.Sn/c2*1-2-4-6-5-3-1;1-2-3;;/h2*1-5H;1H2;1H;/q;;;;+1/p-1 |
InChI-Schlüssel |
RKKBFSGVVYAHPM-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)[Sn](CC#N)(C2=CC=CC=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-phenylmethoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13732267.png)

![2-piperidin-1-yl-7-(trifluoromethyl)-4H-[1,3]thiazolo[4,5-b]pyridin-5-one](/img/structure/B13732278.png)


![3-(3-Fluorophenyl)-1-[(3R)-piperidin-3-yl]urea hydrochloride](/img/structure/B13732317.png)


![Acetamide, N-[5-(acetyloxy)-1-naphthalenyl]-](/img/structure/B13732327.png)
![8-Chloro-10-[3-(dimethylamino)propyl]-2-methoxy-10h-phenothiazin-1-ol](/img/structure/B13732330.png)
![1,1,2,2-Tetrakis(4-(1H-benzo[d]imidazol-1-yl)phenyl)ethene](/img/structure/B13732331.png)
![3,6,9,12,15,18,32,35,38,41,44,47-Dodecaoxaheptacyclo[28.28.1.120,49.02,55.019,24.026,31.048,53]hexaconta-1(58),2(55),19,21,23,26,28,30,48(53),49,51,56-dodecaene](/img/structure/B13732333.png)

![2,9,11-triazapentacyclo[10.8.0.02,10.04,8.015,20]icosa-1(12),3,5,8,10,13,15,17,19-nonaene](/img/structure/B13732342.png)
